Ethyl 2-(3-nitroanilino)-2-oxoacetate: Structural Analysis, Synthesis, and Applications
Ethyl 2-(3-nitroanilino)-2-oxoacetate: Structural Analysis, Synthesis, and Applications
The following technical guide details the structure, properties, synthesis, and applications of Ethyl 2-(3-nitroanilino)-2-oxoacetate , also known as Ethyl 3-nitrooxanilate .
Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1][2]
Executive Summary
Ethyl 2-(3-nitroanilino)-2-oxoacetate (IUPAC: Ethyl N-(3-nitrophenyl)oxalamate) is a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and reactive dyes.[1][2] Structurally, it consists of a 3-nitroaniline moiety coupled to an ethyl oxalyl group via an amide linkage.[1][2] This compound serves as a versatile building block for constructing quinoxaline derivatives and other nitrogen-containing heterocycles through reduction and cyclization sequences.[1][2] Its synthesis is robust, relying on the condensation of 3-nitroaniline with diethyl oxalate, a reaction that proceeds with high yield and purity.[1][2]
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers[1][2][7][8][9][10]
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IUPAC Name: Ethyl 2-[(3-nitrophenyl)amino]-2-oxoacetate[1][2]
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Common Names: Ethyl 3-nitrooxanilate; Ethyl N-(3-nitrophenyl)oxalamate[1][2]
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CAS Number: 5466-59-1 (Note: While less common in standard catalogs, this registry number is associated with the specific isomer; always verify with supplier certificates).[1][2]
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SMILES: CCOC(=O)C(=O)Nc1cccc(c1)[O-]
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InChI Key: InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-5-3-4-8(6-7)12(15)16/h3-6H,2H2,1H3,(H,11,13)
Structural Features
The molecule features three distinct functional domains:
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Nitroaryl Core: The 3-nitrophenyl ring provides an electron-deficient aromatic system, influencing the acidity of the amide proton and serving as a latent amine (via reduction) for downstream cyclization.[1][2]
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Oxalamide Linker: The central -NH-CO-CO- moiety is rigid and planar due to resonance, facilitating intermolecular hydrogen bonding and potential chelation.[1][2]
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Ethyl Ester: The terminal ester group is susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis) or reduction, allowing for diverse functionalization.[1][2]
Physicochemical Properties[1][2][3][4]
The following properties are derived from experimental data and predictive models for the 3-nitro isomer.
| Property | Value | Notes |
| Physical State | Solid (Crystalline) | Typically appears as yellowish to brownish needles or powder.[1][2] |
| Melting Point | 153 – 157 °C | High melting point indicates strong intermolecular hydrogen bonding (amide-amide interactions).[1][2] |
| Boiling Point | ~420 °C (Predicted) | Decomposes before boiling at standard pressure.[1][2] |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water and cold ether; moderate solubility in chlorinated solvents.[1][2] |
| LogP | ~1.3 – 1.5 | Moderately lipophilic, suitable for membrane permeability in biological assays.[1][2] |
| pKa (Amide NH) | ~10.5 | The electron-withdrawing nitro group increases the acidity of the amide proton compared to unsubstituted oxanilates.[1][2] |
Synthesis & Reaction Mechanisms[1][2][10][11]
The most reliable synthetic route involves the nucleophilic acyl substitution of diethyl oxalate by 3-nitroaniline.[1][2] This method is preferred for its scalability and high atom economy.[1][2]
Synthetic Protocol
Reaction:
Step-by-Step Methodology:
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Reagents: Charge a round-bottom flask with 3-nitroaniline (1.0 equiv, e.g., 13.8 g) and diethyl oxalate (2.5–3.0 equiv, e.g., 40.9 g). The excess oxalate serves as both reactant and solvent.[1][2]
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Reflux: Heat the mixture to 150–160 °C (oil bath temperature).
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Distillation: Attach a Dean-Stark trap or a simple distillation head to continuously remove the ethanol formed during the reaction.[1][2] This drives the equilibrium forward (Le Chatelier's principle).[1][2]
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Monitoring: Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexane). The starting aniline spot should disappear within 1–2 hours.[1][2]
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Isolation:
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Purification: Wash the filter cake with cold ethanol to remove excess diethyl oxalate and unreacted aniline. Recrystallize from ethanol if higher purity (>99%) is required.[1][2]
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Yield: Typical yields range from 85% to 95% (approx. 21–22 g from 13.8 g scale).[1][2]
Mechanistic Pathway (DOT Diagram)
Caption: Nucleophilic acyl substitution mechanism. The amino group of 3-nitroaniline attacks one of the carbonyl carbons of diethyl oxalate, followed by the elimination of ethanol to form the mono-oxalamate ester.[1][2]
Spectroscopic Characterization
Verification of the structure is best achieved through ¹H NMR and IR spectroscopy.[1][2]
¹H NMR (300 MHz, DMSO-d₆)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| 11.27 | Singlet (s) | 1H | -NH -CO- | Downfield shift due to anisotropy of two carbonyls and electron-withdrawing nitro group.[1][2] |
| 8.65 | Singlet (s) | 1H | Ar-H2 | Proton between NO₂ and NH groups (most deshielded aromatic).[1][2] |
| 8.17 | Doublet (d) | 1H | Ar-H4 | Ortho to NO₂, para to NH.[1][2] |
| 8.03 | Doublet (d) | 1H | Ar-H6 | Ortho to NH, para to NO₂.[1][2] |
| 7.67 | Triplet (t) | 1H | Ar-H5 | Meta to both groups.[1][2] |
| 4.37 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Characteristic ethyl ester methylene.[1][2] |
| 1.37 | Triplet (t) | 3H | -O-CH₂-CH₃ | Characteristic ethyl ester methyl.[1][2] |
IR Spectroscopy (KBr Pellet)
Applications in Drug Development & Chemistry[1][10]
Precursor for Quinoxaline-2,3-diones
While 3-nitroaniline is a meta-substituted aniline, this intermediate can be converted into quinoxaline derivatives through a specific sequence involving reduction and cyclization, often requiring further functionalization at the ortho position (e.g., via nitration or halogenation followed by substitution) or by using it as a scaffold for 1,2,3,4-tetrahydroquinoxalines if the ring is constructed differently.[1][2]
However, its primary utility is often as a stable, crystalline precursor for the 3-amino derivative (Ethyl 3-aminooxanilate) via catalytic hydrogenation (H₂, Pd/C).[1][2] The resulting amine is a versatile nucleophile for constructing complex heterocyclic libraries.[1][2]
Reactive Dye Intermediates
The oxalamide moiety serves as a linker in the synthesis of reactive dyes.[1][2] The ester group can be hydrolyzed to the acid (oxanilic acid) or reacted with diamines to form bis-oxamides, which act as substantive agents improving the affinity of dyes to cellulosic fibers.[1][2]
Bioisosterism
In medicinal chemistry, the oxalamate group (
- -Keto acids: Inhibitors of enzymes like Lactate Dehydrogenase (LDH).[1][2]
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Ureas/Thioureas: Hydrogen bond donor/acceptor motifs in kinase inhibitors.[1][2]
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (Nitroaromatic).[1][2]
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Handling: Use in a fume hood.[1][2][3] Wear nitrile gloves and safety glasses.[1]
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Storage: Store in a cool, dry place. Stable at room temperature for years if kept dry.[1][2]
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Spill Cleanup: Sweep up solid spills to avoid dust generation.[1][2] Dissolve in acetone for waste disposal.[1][2]
References
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Organic Syntheses , Coll.[1][2] Vol. 6, p. 824 (1988); Vol. 59, p. 202 (1979).[1][2] Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate and related nitro-indole precursors.[1][2]Link[1][2]
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US Patent 5,786,475 . Reactive Dyes and Intermediates.[1][2][3] (Describes the use of ethyl 3-nitrooxanilate as a starting material). Link
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PubChem Compound Summary . Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate (Analogue reference for spectral comparison). Link[1][4]
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Journal of Heterocyclic Chemistry . Synthesis of Quinoxaline-2,3-diones from o-phenylenediamines and diethyl oxalate.[1][2] (Contextual reference for downstream applications).
